Atropine sulfate

Description

Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Hyoscyamine has been reported in Scopolia parviflora, Brugmansia arborea, and other organisms with data available.

Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)

Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

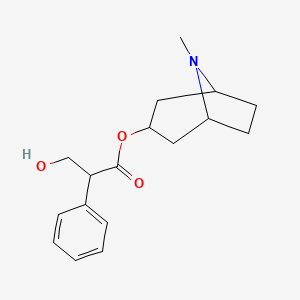

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858967 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83454-31-3, 101-31-5 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Atropine Sulfate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacokinetic and pharmacodynamic principles of atropine (B194438) sulfate (B86663). The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, its mechanism of action, dose-response relationships, and the experimental methodologies used to derive these insights.

Pharmacokinetics

Atropine sulfate's journey through the body is characterized by rapid absorption and distribution, followed by hepatic metabolism and renal excretion. Its pharmacokinetics can be influenced by the route of administration and patient-specific factors.

Absorption

Atropine is readily absorbed following intramuscular (IM) administration, reaching peak plasma concentrations within about 30 minutes.[1][2][3] It is also well absorbed from the gastrointestinal tract and via mucous membranes.[3][4] After parenteral administration, atropine achieves peak concentration at 30 minutes.[5] The pharmacokinetics of atropine are nonlinear after intravenous (IV) administration of doses ranging from 0.5 to 4 mg.[6][7][8] Exercise can significantly increase the absorption of atropine after IM injection due to increased muscle perfusion.[6][7][8]

Distribution

Atropine is widely distributed throughout the body, readily crossing the placental barrier and entering fetal circulation.[6][9] The volume of distribution is large, with mean values greater than 200 liters, indicating extensive tissue uptake.[1] Plasma protein binding is relatively low, at about 44%, and is saturable in the concentration range of 2-20 μg/mL.[1][6][7][8]

Metabolism

The liver is the primary site of atropine metabolism, where it is hydrolyzed to several metabolites.[4] The major metabolites include noratropine (B1679849) (about 24%), atropine-N-oxide (about 15%), tropine (B42219) (about 2%), and tropic acid.[1] A significant portion of the administered dose, approximately 50%, is excreted as unchanged atropine.[1] The metabolism of atropine can be inhibited by organophosphate pesticides.[1][5]

Excretion

Atropine and its metabolites are primarily excreted in the urine.[4] Following an IM dose, about 77-94% is excreted in the urine within 24 hours.[4] The elimination of atropine from plasma follows a biexponential decay.[1] The half-life of intravenous atropine is approximately 3.0 ± 0.9 hours in adults (16-58 years).[4] However, the elimination half-life is more than doubled in children under two years and in the elderly (>65 years).[6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound.

| Parameter | Value | Route of Administration | Species | Citation |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Intramuscular | Human | [1][2][3] |

| 3 minutes | Intramuscular (AtroPen®) | Human | [4][9] | |

| Bioavailability | ~90% | Oral | Human | [4] |

| 19-95% | Ophthalmic | Human | [3] | |

| Volume of Distribution (Vd) | >200 L | Intravenous | Human | [1] |

| 1.0 - 1.7 L/kg | Intravenous | Human | [5] | |

| Plasma Protein Binding | ~44% | - | Human | [1][5][6][7][8] |

| 14 - 22% | - | Human | [4][9] | |

| Elimination Half-life (t½) | 3 to 10 hours | Intravenous | Human | [1] |

| 2 to 4 hours | Parenteral | Human | [5][10] | |

| 3.0 ± 0.9 hours | Intravenous | Human (Adults) | [4] | |

| 10.0 ± 7.3 hours | Intravenous | Human (Geriatric) | [9] | |

| Total Plasma Clearance | 2.9 to 6.8 mL/min/kg | Intravenous | Human | [1] |

| Renal Clearance | 660 mL/min | Intravenous | Human | [1] |

| Primary Metabolites | Noratropine, Atropine-N-oxide, Tropine, Tropic acid | - | Human | [1][5][6] |

| Percentage Excreted Unchanged in Urine | 13 - 50% | - | Human | [4][5][6][9] |

Pharmacodynamics

Atropine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the actions of acetylcholine.

Mechanism of Action

Atropine is a non-selective muscarinic antagonist, meaning it blocks the action of acetylcholine at all subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). This blockade of the parasympathetic nervous system leads to a variety of physiological effects.[10] The antagonism is competitive and reversible, meaning it can be overcome by increasing the concentration of acetylcholine at the receptor site.[11]

dot

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.

Dose-Response Relationship

The effects of atropine are dose-dependent. Small doses may initially cause a paradoxical slowing of the heart rate, while larger doses lead to the characteristic tachycardia due to the blockade of vagal control.[6][9] The sensitivity of different organs to atropine varies, with salivary, bronchial, and sweat glands being the most sensitive, followed by the eye, heart, and then the smooth muscle of the gastrointestinal and urinary tracts.[4] In children with asthma, a plateau in the bronchodilator dose-response curve was observed at doses between 0.05 to 0.1 mg/kg.[12] For adults with chronic airflow obstruction, 0.025 mg/kg delivered by a dosimeter is suggested as an optimally effective dose without unacceptable side effects.[13]

Effects on Organ Systems

-

Cardiovascular: Increases heart rate (tachycardia) by blocking M2 receptors on the sinoatrial node.[10] It can be used to treat symptomatic bradycardia.[5]

-

Respiratory: Reduces secretions in the mouth and respiratory passages and causes bronchodilation.[9][10]

-

Gastrointestinal: Decreases gastrointestinal motility and secretions.[10]

-

Ocular: Causes pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[10]

-

Central Nervous System: Can cause stimulation at clinical doses, but higher doses can lead to delirium and hallucinations.[4]

Experimental Protocols

The understanding of atropine's pharmacokinetics and pharmacodynamics is derived from various experimental studies. Below are outlines of typical methodologies.

Pharmacokinetic Studies in Humans

A common study design to evaluate the pharmacokinetics of atropine involves administering a single dose of the drug to healthy volunteers and collecting serial blood and urine samples.

Caption: A conceptual model of the PK/PD relationship for atropine.

Changes in plasma atropine levels and heart rate are closely correlated for most of the time course following intramuscular administration. [1]However, the time course of changes in atropine levels and behavioral impairment indicates that pharmacokinetics is not the primary rate-limiting mechanism for the central nervous system effects of atropine. [1]Studies have shown that the effects of atropine on heart rate and saliva flow are nonlinearly related to the amount of drug in the peripheral compartment. [14]

Conclusion

This compound possesses a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid onset of action and potent, dose-dependent effects on the parasympathetic nervous system make it a valuable therapeutic agent in various clinical settings, including the treatment of bradycardia and as an antidote for organophosphate poisoning. A thorough understanding of its ADME properties, mechanism of action, and PK/PD relationships is crucial for its safe and effective use in drug development and clinical practice. Further research, particularly utilizing advanced modeling and simulation techniques, can continue to refine our understanding and optimize therapeutic strategies involving this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Articles [globalrx.com]

- 3. mims.com [mims.com]

- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pfizermedical.com [pfizermedical.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]

- 9. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. drugs.com [drugs.com]

- 12. Inhaled this compound: dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhaled this compound: dose-response characteristics in adult patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. II: Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Sulfate: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and core chemical properties of atropine (B194438) sulfate (B86663). The information is curated for professionals in research, science, and drug development, offering a foundational understanding of this critical pharmaceutical compound.

Core Chemical Properties of Atropine Sulfate

This compound is the sulfate salt of atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna.[1] It presents as a colorless or white crystalline powder.[2][3] Key quantitative chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [4] |

| Molecular Weight | 676.82 g/mol | [4] |

| CAS Number | 55-48-1 | [2][4] |

| Melting Point | 188-194 °C (with decomposition) | [3] |

| pKa | 9.9 (20 °C) | |

| Solubility in Water | 2500 mg/mL | |

| Solubility in Ethanol | 200 mg/mL | |

| Solubility in Glycerol | 400 mg/mL | |

| Solubility in Diethyl Ether | Practically insoluble | [3] |

Synthesis of this compound

The synthesis of atropine can be achieved through the chemical reaction of tropine (B42219) with tropic acid. The resulting atropine base is then neutralized with sulfuric acid to form this compound.

Chemical Synthesis Pathway

The overall synthesis involves the esterification of tropine with tropic acid. While various specific methods exist, a common approach involves reacting tropine with a derivative of tropic acid, followed by salt formation.

Signaling Pathway and Mechanism of Action

Atropine is a competitive antagonist of the muscarinic acetylcholine (B1216132) receptors (mAChRs). It binds to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. This action inhibits the effects of the parasympathetic nervous system.

Experimental Protocols for Analysis

The quality and purity of this compound are critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are common analytical techniques for its characterization and the detection of impurities.

Representative HPLC Method for this compound Estimation

This protocol provides a general framework for the analysis of this compound in bulk drug form.

Objective: To determine the purity of this compound.

Materials and Reagents:

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

Instrumentation:

-

HPLC system with UV detector

-

C18 column (e.g., 150mm x 4.6mm, 3µm)[5]

Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffer (e.g., 5 mmol potassium dihydrogen phosphate) and methanol in a specified ratio (e.g., 50:50 v/v).[6] The pH of the buffer may be adjusted (e.g., to 5.5).[5]

-

Flow Rate: 1.0 mL/min[6]

-

Injection Volume: Typically 10-20 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL). Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 20-120 µg/mL).[5]

-

Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and prepare a solution in the mobile phase at a concentration within the calibration range.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Representative UHPLC Method for Atropine and Impurity Analysis

This protocol is designed for the rapid analysis of atropine and its potential degradation products or impurities.

Objective: To separate and quantify atropine and its major impurities.

Materials and Reagents:

-

This compound reference standard

-

Reference standards for known impurities (e.g., noratropine, tropic acid, apoatropine)

-

Acetonitrile (UHPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (UHPLC grade)

Instrumentation:

-

UHPLC system with a UV detector

-

C18 column (e.g., Waters Acquity UHPLC BEH C18 1.7 µm, 2.1 × 100 mm)[7]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric Acid in water[7]

-

Mobile Phase B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water[7]

-

Gradient Elution: A time-programmed gradient elution is used to achieve optimal separation.

-

Flow Rate: Typically around 0.5 - 1.0 mL/min

-

Column Temperature: 50 °C[7]

-

Detection Wavelength: 220 nm[7]

-

Injection Volume: 1.0 µL[7]

Procedure:

-

Standard and Sample Preparation: Prepare stock solutions of this compound and its impurities in a suitable diluent (e.g., water).[7] Prepare working standards and sample solutions at appropriate concentrations.

-

Chromatographic Analysis: Inject the solutions into the UHPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to atropine and its impurities by comparing their retention times and peak areas to those of the reference standards.

Stability and Storage

This compound is sensitive to light and should be stored in light-resistant containers. Aqueous solutions of this compound are most stable in the pH range of 3 to 5.[2] The stability of this compound solutions can be affected by pH, temperature, and the presence of microorganisms.

References

- 1. This compound | C34H48N2O10S | CID 5927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 55-48-1 [m.chemicalbook.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. scbt.com [scbt.com]

- 5. HPLC method validation for this compound in injection form [wisdomlib.org]

- 6. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]

- 7. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

Atropine Sulfate: A Comprehensive Technical Guide to its Competitive Antagonism of Acetylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid, is a cornerstone of pharmacology, renowned for its role as a competitive antagonist of acetylcholine (B1216132) (ACh) at muscarinic receptors.[1][2][3] This technical guide provides an in-depth examination of the molecular interactions, quantitative pharmacology, and experimental methodologies used to characterize atropine's mechanism of action. By presenting detailed data in structured tables, outlining key experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for professionals in research and drug development.

Introduction: The Enduring Significance of Atropine

Derived from the plant Atropa belladonna, atropine has a long history in medicine and research.[4] It is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[4] Atropine's primary mechanism of action is the competitive and reversible blockade of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of the endogenous neurotransmitter acetylcholine.[1][5] This antagonism is non-selective, affecting all five subtypes of muscarinic receptors (M1-M5).[1][4] Its wide-ranging physiological effects, from increasing heart rate to reducing secretions, are a direct consequence of this blockade of the parasympathetic nervous system.[5][6]

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Acetylcholine, upon binding to muscarinic receptors, initiates a cascade of intracellular events through G-protein coupling.[2][7] Atropine, by binding to the same orthosteric site on the receptor, prevents acetylcholine from exerting its effect without initiating a signal itself.[7] This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the receptor site.[4]

The five muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct downstream signaling pathways:[5][7]

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins, activating phospholipase C (PLC).[2][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cellular response.[5]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][7]

The following diagram illustrates the signaling pathway of acetylcholine at muscarinic receptors and the inhibitory action of atropine sulfate.

Quantitative Pharmacology

The affinity and potency of this compound at each muscarinic receptor subtype have been extensively quantified through various in vitro assays. The data presented below are crucial for understanding its pharmacological profile.

Binding Affinity (Ki)

The inhibition constant (Ki) represents the affinity of a ligand for a receptor. It is determined through competitive radioligand binding assays.

| Receptor Subtype | This compound Ki (nM) | Reference |

| M1 | 1.27 ± 0.36 | [1] |

| M2 | 3.24 ± 1.16 | [1] |

| M3 | 2.21 ± 0.53 | [1] |

| M4 | 0.77 ± 0.43 | [1] |

| M5 | 2.84 ± 0.84 | [1] |

Functional Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Receptor Subtype | This compound IC50 (nM) | Reference |

| M1 | 2.22 ± 0.60 | [1] |

| M2 | 4.32 ± 1.63 | [1] |

| M3 | 4.16 ± 1.04 | [1] |

| M4 | 2.38 ± 1.07 | [1] |

| M5 | 3.39 ± 1.16 | [1] |

Competitive Antagonism (pA2)

The pA2 value, derived from Schild analysis, is a measure of the affinity of a competitive antagonist for its receptor. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.[9][10]

| Tissue/Preparation | Agonist | Atropine pA2 | Schild Plot Slope | Reference |

| Human Umbilical Vein | Acetylcholine | 9.75 | 0.94 ± 0.30 | [9] |

| Rat Pancreatic Acini | Carbachol | 9.15 | Not different from unity | [11] |

| Rabbit Ciliary Body Smooth Muscle | Carbachol | 8.97 ± 0.25 | Not specified | [12] |

| Human Forearm Vasculature (in vivo) | Methacholine | 8.03 ± 0.03 | Not different from unity | [13][14] |

| Rat Duodenum | Acetylcholine | Not specified | 1.25 ± 0.38 | [15] |

| Human Colon (Circular Muscle) | Muscarinic Agonist | 8.72 ± 0.28 | Not specified | [16] |

| Human Colon (Longitudinal Muscle) | Muscarinic Agonist | 8.60 ± 0.08 | Not specified | [16] |

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound has been characterized in humans and various animal models.

| Parameter | Human | Animal Models (Swine) | Reference |

| Absorption | Rapidly absorbed after intramuscular injection (peak plasma concentration at 30 min). | - | [17] |

| Distribution | Widely distributed throughout the body. Volume of distribution (Vd) is 1.0 - 1.7 L/kg. | Vd: 5204 ± 430 mL/kg (intraperitoneal in mice) | [4][18] |

| Metabolism | Primarily by enzymatic hydrolysis in the liver. Major metabolites are noratropine, atropin-n-oxide, tropine, and tropic acid. | - | [4][19] |

| Excretion | 13-50% excreted unchanged in the urine. | - | [4][19] |

| Plasma Half-life (t½) | 2 to 4 hours (parenteral administration). | 9.76 ± 0.77 min (intraperitoneal in mice) | [18][19] |

| Protein Binding | 14% to 44% | - | [4] |

Experimental Protocols

The characterization of atropine's competitive antagonism relies on robust experimental methodologies. The following sections detail the protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of atropine for muscarinic receptors.[20]

Objective: To determine the Ki of this compound at a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]-NMS).

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype.

-

[3H]-NMS (radioligand).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).[21]

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).[20]

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by centrifugation.[20]

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-NMS (typically at or near its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[20]

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[20]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[20]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-NMS against the logarithm of the atropine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of a competitive radioligand binding assay.

References

- 1. apexbt.com [apexbt.com]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 7. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neuron.mefst.hr [neuron.mefst.hr]

- 11. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ahajournals.org [ahajournals.org]

- 14. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. researchgate.net [researchgate.net]

- 19. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

atropine sulfate metabolism and excretion pathways in mammals

An In-depth Technical Guide to the Metabolism and Excretion of Atropine (B194438) Sulfate (B86663) in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine sulfate is a tropane (B1204802) alkaloid and a core anticholinergic agent used extensively in medicine.[1] It functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5), effectively inhibiting the parasympathetic nervous system.[1][2][3] Its clinical applications are diverse, ranging from treating symptomatic bradycardia and organophosphate poisoning to reducing salivary and bronchial secretions during surgery.[1][4][5] A thorough understanding of its metabolic fate and excretion pathways is critical for optimizing therapeutic efficacy, minimizing toxicity, and guiding new drug development efforts. This guide provides a detailed technical overview of the biotransformation and elimination of atropine in mammals, supported by quantitative data, experimental methodologies, and pathway visualizations.

Metabolism of Atropine

Atropine undergoes significant metabolism, primarily in the liver, through several key enzymatic reactions.[2][6][7] The biotransformation of atropine results in metabolites that are generally more polar, facilitating their excretion. The major metabolic pathways are hydrolysis of the ester linkage and modifications to the N-methyl group.

Major Metabolic Pathways

The primary metabolic transformations of atropine include:

-

Ester Hydrolysis: The ester bond in atropine is hydrolyzed by carboxylesterases, yielding tropine (B42219) (an alcohol) and tropic acid.[8][9][10] This is a major route of elimination.[11] While a specific "atropinesterase" is well-known in rabbits, its activity level in humans is not as significant.[8] Human plasma butyrylcholinesterase (BChE) has also been shown to slowly hydrolyze atropine, though its contribution to overall metabolism is likely minimal under therapeutic conditions.[12][13]

-

N-Demethylation: This reaction produces noratropine (B1679849) , a key metabolite.[2][11][14][15]

-

N-Oxidation: This pathway results in the formation of atropine-N-oxide .[2][11][14]

Studies involving radiolabeled [³H]atropine in humans have elucidated the relative abundance of these metabolites.[14][16] Following intravenous administration, the major metabolites found in urine are noratropine (~24%) and atropine-N-oxide (~15%), with smaller amounts of tropine (~2%) and tropic acid (~3%) also detected.[1][14][16] Some evidence points to stereoselective metabolism, where the biologically active (-)-hyoscyamine enantiomer is metabolized preferentially.[14][16]

The diagram below illustrates the primary metabolic pathways of atropine.

Atropine's Antagonistic Signaling Pathways

Atropine exerts its effects by blocking muscarinic acetylcholine receptors. The downstream signaling depends on the G-protein to which the receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins. Atropine's antagonism prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blocks the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[17]

-

M2 and M4 Receptors: These are coupled to Gi/o proteins. Atropine's blockade of these receptors prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and modulation of ion channel activity.[17]

Excretion of Atropine

The primary route for the elimination of atropine and its metabolites from the body is through the kidneys into the urine.[2][6][9] A substantial portion of the administered dose, ranging from 13% to 60%, is excreted as unchanged atropine.[1][2][3][11] This wide range reflects differences in analytical methods and study populations across various reports. In one human study, 57% of an intravenous dose was recovered as unchanged drug in the urine.[18] In addition to the parent drug, the main metabolites—noratropine, atropine-N-oxide, tropine, and tropic acid—are also renally excreted.[2][14]

The renal plasma clearance of atropine has been measured at approximately 660 mL/min, which suggests that active tubular secretion is a significant mechanism of its renal elimination, in addition to glomerular filtration.[14][18] Traces of atropine can also be found in various other bodily secretions, including breast milk.[6][9]

Pharmacokinetic Properties

The pharmacokinetic profile of atropine has been characterized in humans and various animal models. The data reveals rapid absorption and distribution, followed by a relatively short elimination half-life.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for atropine in humans and select animal species.

Table 1: Human Pharmacokinetic Parameters for Atropine

| Parameter | Value | Route | Comments | Source(s) |

|---|---|---|---|---|

| Elimination Half-Life (t½) | 2 - 4 hours | IV, IM | In adults (16-58 years), mean is ~3.0 hours.[2][6][11] | [2][6][9][11] |

| ~10 hours | IV | In geriatric patients (65-75 years).[2][6] | [2][6] | |

| 6.9 ± 3.3 hours | IV | In pediatric subjects (< 2 years). | [6] | |

| ~2.5 hours | Ocular | In healthy volunteers.[2][11] | [2][11] | |

| Volume of Distribution (Vd) | 1.0 - 1.7 L/kg | IV | Indicates wide distribution into tissues.[2][11] | [2][11] |

| Total Plasma Clearance | 5.9 - 6.8 mL/min/kg | IV | [2] | |

| 533.35 mL/min | IV | For a single 1 mg dose in healthy males. | [14] | |

| Protein Binding | 14% - 44% | - | Mainly to α-1 acid glycoprotein.[2][7][14] | [2][7][14] |

| Bioavailability | ~50% | IM | [2] | |

| Time to Peak (Tmax) | 3 - 60 minutes | IM | Cmax was 9.6 ng/mL after a 1.67 mg dose. | [2] |

| Urinary Excretion (Unchanged) | 13% - 50% | IV, IM | Wide variation reported. | [2][6][11] |

| ~57% | IV | [18] | ||

| Urinary Excretion (Metabolites) | Noratropine: ~24% | IV | [1][14][16] | |

| Atropine-N-Oxide: ~15% | IV | [1][14][16] | ||

| Tropine: ~2-29% | IV | Variation reported between studies. | [2][14][18] |

| | Tropic Acid: ~3% | IV | |[1][16] |

Table 2: Animal Pharmacokinetic Parameters for Atropine | Species | Parameter | Value | Route | Source(s) | | :--- | :--- | :--- | :--- | :--- | | Dog | Cmax | 40.0 ± 7.8 ng/mL | Endobronchial | Significantly higher than endotracheal route. |[19] | | | Cmax | 23.9 ± 5 ng/mL | Endotracheal | |[19] | | | t½ | 39.3 ± 5.2 min | Endobronchial | |[19] | | | t½ | 28.0 ± 7.9 min | Endotracheal | |[19] | | Mouse | Tmax | ~8.2 min | Intraperitoneal | |[20] | | | t½ | ~9.8 min | Intraperitoneal | |[20] | | Swine | Tmax | Immediate | IV, Intraosseous | No apparent absorption phase for IO route. |[21][22] | | | Comments | | | IO route is comparable to IV, even in hypovolemic shock. |[21][22] |

Experimental Protocols and Methodologies

The quantification of atropine and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. Various analytical techniques have been developed for this purpose.

Sample Preparation

A common initial step involves extracting atropine from biological samples like plasma, whole blood, or urine.

-

Liquid-Liquid Extraction (LLE): This is a frequently used method.

-

Solid-Phase Extraction (SPE): This method is used for sample cleanup and concentration.

-

For a 10 µL plasma sample, add 290 µL of an internal standard solution.[20]

-

Load the mixture onto a conditioned SPE cartridge (e.g., Oasis WCX weak ion exchange).[20]

-

Wash the cartridge with an appropriate buffer (e.g., 25 mM ammonium (B1175870) formate) followed by an organic solvent (e.g., acetonitrile).[20]

-

Elute the analytes for subsequent analysis.

-

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): A sensitive and selective HPLC method with UV detection has been described.[23]

-

Column: Reversed-phase (e.g., TSK gel ODS-120A).

-

Mobile Phase: Acetonitrile-water (e.g., 2:8, v/v) containing 6 mM phosphoric acid. The retention time can be adjusted by altering the solvent ratio or pH.

-

Detection: UV at 215 nm.

-

Application: This method has been used to monitor atropine concentrations in poisoning cases.[23]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive technique ideal for pharmacokinetic studies, especially with low sample volumes.

-

Sample Volume: Methods have been developed for microvolumes (10 µL) of plasma, which is crucial for studies in small animals like mice.[20]

-

Analysis Time: Rapid analysis, often under 4 minutes.

-

Quantification: Uses selected reaction monitoring (SRM) transitions for both the analyte and an isotopically labeled internal standard (e.g., atropine-d₅).

-

Sensitivity: Lower limits of quantification can reach 1.0 ng/mL for atropine.[20]

-

Generalized In Vivo Experimental Workflow

Preclinical studies in animal models are fundamental to understanding the pharmacokinetics and pharmacodynamics of atropine. The following diagram outlines a typical workflow.

An example protocol involves inducing bradycardia in mice with a cholinergic agonist, then administering this compound (e.g., 1 mg/kg, IP) and recording heart rate at intervals (e.g., 5, 15, 30, and 60 minutes) to assess its reversal effect.[17] For pharmacokinetic studies, a detailed blood sampling schedule is crucial, such as collecting samples predose and at multiple time points postdose (e.g., 2, 4, 10, 30, 60 minutes, and 2, 4, 6, 8 hours).[25]

Conclusion

The metabolism of this compound in mammals is a multifaceted process dominated by hepatic hydrolysis and N-demethylation, leading to the formation of key metabolites such as tropine, tropic acid, and noratropine. Elimination is primarily renal, with a significant fraction of the drug excreted unchanged, a process that involves active tubular secretion. Pharmacokinetic parameters vary with age and across species but are generally characterized by rapid distribution and a short half-life. The methodologies outlined herein, from sample extraction to advanced analytical quantification, provide a robust framework for researchers investigating the disposition of atropine and related compounds. This comprehensive understanding is vital for the continued safe and effective use of this essential medicine and for the development of future anticholinergic agents.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. litfl.com [litfl.com]

- 4. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. Atropine Degradation Pathway [eawag-bbd.ethz.ch]

- 11. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Noratropine | TargetMol [targetmol.com]

- 16. The metabolism of atropine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. I: Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. atropine: Topics by Science.gov [science.gov]

- 23. Determination of atropine in biological specimens by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of atropine in biological fluids by micellar electrokinetic capillary chromatography in the presence of strychnine and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

atropine sulfate bioavailability after different administration routes

Atropine (B194438) Sulfate (B86663) Bioavailability: A Technical Guide for Researchers

This document provides an in-depth technical overview of the bioavailability and pharmacokinetic profiles of atropine sulfate administered via various routes. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction

This compound is a tropane (B1204802) alkaloid and a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors.[1] It is a core medication in various clinical settings, used as an antisialagogue, an antivagal agent, a mydriatic and cycloplegic agent, and critically, as an antidote for organophosphate nerve agent and pesticide poisoning.[1][2][3] The efficacy and safety of atropine are intrinsically linked to its concentration in systemic circulation, which is governed by its route of administration. Understanding the bioavailability—the fraction of an administered dose of unchanged drug that reaches the systemic circulation—is paramount for dose optimization, formulation development, and predicting therapeutic outcomes. This guide synthesizes pharmacokinetic data from intravenous, intramuscular, oral, ophthalmic, and sublingual administration routes.

Mechanism of Action

Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors on effector cells, thereby inhibiting the physiological responses associated with postganglionic cholinergic nerve stimulation.[4][5] This antagonism occurs at smooth muscles, cardiac tissue, exocrine glands, and within the central nervous system.[1][5] The effects of atropine can be surmounted by increasing the local concentration of acetylcholine.[1]

References

Atropine Sulfate and its Impact on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of atropine (B194438) sulfate (B86663) on cholinergic neurotransmission. Atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, plays a critical role in both clinical practice and pharmacological research. This document details its mechanism of action, presents quantitative data on its receptor binding affinities and physiological effects, and provides detailed protocols for key experimental procedures used to characterize its activity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its properties.

Introduction

Atropine is a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[1] As a tertiary amine, it can cross the blood-brain barrier and exert effects on both the central and peripheral nervous systems.[1] Its primary mechanism of action is the competitive, reversible antagonism of muscarinic acetylcholine receptors (mAChRs).[1] By blocking the action of the endogenous neurotransmitter acetylcholine (ACh), atropine effectively inhibits parasympathetic nerve stimulation.[1] This guide will delve into the technical aspects of atropine sulfate's interaction with the cholinergic system.

Mechanism of Action

Cholinergic neurotransmission involves the release of acetylcholine from presynaptic nerve terminals, which then binds to and activates cholinergic receptors on postsynaptic cells. There are two main types of cholinergic receptors: nicotinic and muscarinic. Atropine exhibits high affinity for muscarinic receptors, of which there are five subtypes (M1-M5), and acts as a competitive antagonist at these sites.[2] It does not prevent the release of acetylcholine but rather competes with it for the same binding sites on the muscarinic receptors.[2] This blockade of muscarinic receptors leads to a variety of physiological effects, depending on the location and subtype of the receptor.

Muscarinic Receptor Subtypes and Signal Transduction

The five subtypes of muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Atropine, being a non-selective antagonist, blocks all five of these receptor subtypes with varying affinities.[2]

Caption: Cholinergic signaling pathways and the antagonistic action of this compound.

Quantitative Data

The affinity and potency of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Receptor Binding Affinity

The binding affinity of atropine for the five human muscarinic receptor subtypes is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [3] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [3] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [3] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [3] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [3] |

Functional Antagonism (pA2)

The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Tissue/Preparation | Agonist | pA2 Value | Reference |

| Rat Pancreatic Acini | Carbachol | 9.15 | [4] |

| Human Colon (Circular Muscle) | Acetylcholine | 8.72 ± 0.28 | [5] |

| Human Colon (Longitudinal Muscle) | Acetylcholine | 8.60 ± 0.08 | [5] |

| Human Umbilical Vein | Acetylcholine | 9.67 | [6] |

Physiological Effects

The antagonistic effects of atropine on muscarinic receptors manifest as measurable physiological changes.

| Parameter | Species | Dose/Concentration | Effect | Reference |

| Heart Rate | Human | 0.02 mg/dose (moderate) | Increased mean heart rate | [7] |

| Human | 0.7 µg/kg (low) | Decreased mean heart rate | [7] | |

| Human | 0.025 to 0.04 mg/kg | Maximum inhibition of vagal control | [8] | |

| Pupil Diameter | Human | 1% ophthalmic solution | Maximum diameter of 8.3 mm (2.5-fold increase) within 40 minutes | [9] |

| Human | 0.01% ophthalmic solution | Photopic: 3.3 ± 0.5 mm to 4.9 ± 0.9 mm; Mesopic: 4.8 ± 0.7 mm to 6.1 ± 0.7 mm (12h post-instillation) | [10] | |

| Human | 0.005% ophthalmic solution | Significant increase in pupil size for at least 24 hours | [10] | |

| Salivary Flow | Human | 0.6 mg (sublingual) | -40.5% change in secretion | [11] |

| Human | 1.2 mg (sublingual) | -79% change in secretion | [11] | |

| Human (Children) | Dose-dependent (sublingual) | Unstimulated flow dropped by 80.3%; Stimulated flow reduced by 79.4% in 90 minutes | [12][13] | |

| Human | 1 mg (oral) | Significant decrease in stimulated salivary flow from 50 to 120 minutes | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of atropine for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO cells transfected with human mAChR subtypes or tissue homogenates).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Non-specific binding control: this compound (10 µM).

-

Test compound: this compound (serial dilutions).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[15]

-

Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[16]

-

Glass fiber filter plates (e.g., Unifilter-96, GF/B).

-

Scintillation fluid (e.g., MicroScint 20).

-

96-well plates.

-

Plate shaker.

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Scintillation counter (e.g., TopCount NXT).

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, [3H]-NMS (at a concentration near its Kd, e.g., 100 pM), and cell membrane preparation (e.g., 10 µg protein/well).[16]

-

Non-specific Binding: 10 µM this compound, [3H]-NMS, and cell membrane preparation.[17][18]

-

Competitive Binding: Serial dilutions of this compound, [3H]-NMS, and cell membrane preparation.

-

-

The final assay volume is typically 250-500 µL.

-

-

Incubation:

-

Incubate the plate on a shaker at room temperature for 3 hours to reach equilibrium.[16]

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.[16]

-

-

Counting:

-

Dry the filter plate overnight.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay to determine atropine's affinity.

Isolated Tissue Bath Experiment and Schild Analysis

This protocol describes how to determine the pA2 value of this compound using an isolated guinea pig ileum preparation, a classic model for studying muscarinic receptor pharmacology.[19][20][21]

Materials:

-

Guinea pig.

-

Tyrode's solution (physiological salt solution).

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂).

-

Isolated organ bath system with a force transducer and data acquisition system.

-

Acetylcholine (ACh) stock solution.

-

This compound stock solution.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the ileum and place it in Tyrode's solution.

-

Clean the ileum segment by gently flushing with Tyrode's solution.

-

Cut the ileum into 2-3 cm segments.

-

-

Organ Bath Setup:

-

Mount an ileum segment in the organ bath containing Tyrode's solution, maintained at 32-33°C and bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook and the other to a force transducer.

-

Apply a resting tension of approximately 0.5 g and allow the tissue to equilibrate for at least 30 minutes, with washes every 10-15 minutes.

-

-

Control Agonist Concentration-Response Curve:

-

Add increasing concentrations of ACh to the organ bath in a cumulative manner.

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the contractile response at each concentration.

-

Wash the tissue thoroughly to return to baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the organ bath and incubate for a set period (e.g., 30 minutes) to allow for equilibration.

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

Repeat the cumulative addition of ACh in the presence of atropine and record the responses.

-

-

Repeat with Different Antagonist Concentrations:

-

Wash the tissue extensively and allow it to recover.

-

Repeat steps 4 and 5 with at least two other concentrations of atropine.

-

-

Data Analysis (Schild Plot):

-

For each concentration of atropine, calculate the dose ratio (DR), which is the ratio of the EC50 of ACh in the presence of atropine to the EC50 of ACh in the absence of atropine.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of atropine (-log[Atropine]) on the x-axis.

-

Perform a linear regression on the data points.

-

The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.[22]

-

Caption: Experimental workflow for determining the pA2 value of atropine using Schild analysis.

Conclusion

This compound remains a cornerstone in pharmacology for its well-characterized antagonism of muscarinic acetylcholine receptors. This guide has provided a detailed technical overview of its mechanism of action, supported by quantitative data on its receptor affinity and physiological effects. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively study and utilize this compound in their work. A thorough understanding of its interaction with the cholinergic system is essential for its appropriate clinical application and for the development of novel muscarinic receptor-targeted therapeutics.

References

- 1. nursingcenter.com [nursingcenter.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. apexbt.com [apexbt.com]

- 4. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of low-dose atropine on heart rate fluctuations during orthostatic load: a spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Short-term effects of low-concentration atropine eye drops on pupil size and accommodation in young adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sysrevpharm.org [sysrevpharm.org]

- 14. Association between chewing-stimulated salivary flow under the effects of atropine and mixing ability assessed using a color-changeable chewing gum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 19. scribd.com [scribd.com]

- 20. Guinea Pig Ileum [sheffbp.co.uk]

- 21. rjptsimlab.com [rjptsimlab.com]

- 22. neuron.mefst.hr [neuron.mefst.hr]

Atropine Sulfate: A Comprehensive Technical Guide on its Chemical Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663), a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and multifaceted pharmacological functions of atropine sulfate. It details its mechanism of action, physiological effects on various organ systems, and key pharmacokinetic and pharmacodynamic parameters. Furthermore, this guide outlines standardized experimental protocols for characterizing its binding and functional activity and illustrates the core signaling pathways it modulates.

Chemical Structure and Properties

Atropine is a racemic mixture of dextro- and levo-hyoscyamine; however, only the levo-isomer, l-hyoscyamine, is pharmacologically active.[1][2] The sulfate salt form enhances its solubility in aqueous solutions.

The chemical structure of atropine consists of a tropane ring system, which is a bicyclic [3.2.1] amine, esterified with tropic acid. The tropane moiety includes a methylated nitrogen atom, contributing to its basicity and ability to interact with the muscarinic receptor.

Key Structural Features:

-

Tropane Alkaloid Core: A bicyclic structure featuring a piperidine (B6355638) and a pyrrolidine (B122466) ring sharing two carbon atoms and a nitrogen bridge.

-

Ester Linkage: An ester bond connects the tropine (B42219) base with tropic acid.

-

Chiral Center: The alpha-carbon of the tropic acid moiety is a chiral center, leading to the existence of d- and l-hyoscyamine enantiomers. Atropine is the racemic mixture of these enantiomers.[1]

-

Sulfate Salt: Atropine is commonly prepared as a sulfate salt to increase its stability and water solubility.[3]

| Property | Value | Reference |

| Chemical Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [4] |

| Molecular Weight | 676.82 g/mol | [4] |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate; sulfuric acid | [5] |

| CAS Number | 55-48-1 | [4] |

| Stereochemistry | Racemic mixture of (S)- and (R)-hyoscyamine | [6] |

Mechanism of Action and Function

This compound functions as a non-selective, competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[7][8] It competes with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on these receptors, thereby inhibiting the physiological effects of parasympathetic nerve stimulation.[5][9]

Muscarinic Receptor Antagonism

By binding to muscarinic receptors, atropine blocks the signal transduction pathways initiated by ACh. This antagonism is reversible, meaning that an increase in the concentration of ACh can overcome the effects of atropine.[8] The physiological consequences of this blockade are widespread, affecting numerous organ systems.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. Atropine's blockade of these receptors inhibits these downstream pathways.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins.[10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Atropine blocks this entire cascade.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[10] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening potassium channels in the heart. Atropine's antagonism prevents these effects.

Signaling Pathway Diagrams

Caption: Atropine blockade of Gq-coupled M1, M3, and M5 muscarinic receptor signaling.

Caption: Atropine blockade of Gi-coupled M2 and M4 muscarinic receptor signaling.

Physiological Effects

The antagonism of muscarinic receptors by this compound leads to a variety of physiological effects, which are dose-dependent.

-

Cardiovascular System: Atropine blocks the vagal (parasympathetic) influence on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, which are mediated by M2 receptors.[4] This results in an increased heart rate (tachycardia) and enhanced AV conduction.[5]

-

Respiratory System: By blocking M3 receptors in the airways, atropine causes bronchodilation and a reduction in bronchial secretions.[4]

-

Gastrointestinal System: Atropine reduces gastrointestinal motility and secretions by antagonizing M3 receptors in smooth muscle and secretory glands.[4]

-

Ocular System: Topical application of atropine blocks M3 receptors in the circular pupillary sphincter muscle and the ciliary muscle of the eye. This leads to dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia).[7]

-

Exocrine Glands: Atropine significantly reduces secretions from salivary, sweat, and lacrimal glands.[11]

-

Central Nervous System (CNS): Atropine can cross the blood-brain barrier and may cause CNS effects, ranging from mild stimulation at low doses to delirium and hallucinations at toxic doses.[11]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability (IM) | ~90% | [1] |

| Protein Binding | 14% to 44% | [12][13] |

| Half-life (IV, adults) | 2 to 4 hours | [6] |

| Metabolism | Hepatic, via enzymatic hydrolysis | [12] |

| Excretion | Primarily renal; 13% to 50% as unchanged drug | [6] |

| Clearance (IV) | 5.9 to 6.8 mL/min/kg | [12] |

Pharmacodynamics (Binding Affinity and Potency)

The binding affinity (Ki) and inhibitory potency (IC50) of atropine for the different muscarinic receptor subtypes are summarized below. These values indicate that atropine is a high-affinity, non-selective antagonist.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [11] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [11] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [11] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [11] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [11] |

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype using a competition binding assay with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

Objective: To determine the inhibitory constant (Ki) of this compound at a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-NMS).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM atropine).

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of atropine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay to determine atropine's Ki.

Conclusion

This compound remains a cornerstone in pharmacology and medicine due to its well-characterized role as a non-selective muscarinic acetylcholine receptor antagonist. Its distinct chemical structure, featuring a tropane core and a chiral center, dictates its high-affinity binding to all five muscarinic receptor subtypes. This comprehensive antagonism translates into a wide array of physiological effects, making it a valuable tool in both clinical practice and basic research. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the signaling pathways it modulates is essential for its safe and effective use and for the development of more selective muscarinic receptor modulators. The experimental protocols detailed herein provide a framework for the continued investigation of atropine and novel anticholinergic agents.

References

- 1. Articles [globalrx.com]

- 2. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. rsisinternational.org [rsisinternational.org]

- 4. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. nursingcenter.com [nursingcenter.com]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Atropine Sulfate-Induced Mydriasis in Ophthalmic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) sulfate (B86663) is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors and is widely utilized in ophthalmic research to induce mydriasis (pupil dilation).[1][2] Its ability to block cholinergic stimulation of the iris sphincter muscle allows for detailed examination of the posterior segment of the eye, including the lens, vitreous humor, and retina.[3] These application notes provide comprehensive protocols and quantitative data to guide researchers in the effective use of atropine sulfate for mydriasis in various animal models.

Mechanism of Action

This compound functions by competitively blocking muscarinic receptors (non-selectively for M1, M2, and M3 subtypes) in the iris sphincter muscle.[1][4] This prevents acetylcholine, released from parasympathetic nerve endings, from binding to these receptors and causing muscle contraction (miosis).[1] The resulting relaxation of the iris sphincter muscle, coupled with the unopposed action of the sympathetically innervated iris dilator muscle, leads to pupil dilation.[1][5]

Signaling Pathway of this compound in the Iris Sphincter Muscle

Caption: Signaling pathway of atropine-induced mydriasis.

Quantitative Data on Atropine-Induced Mydriasis

The efficacy and time course of atropine-induced mydriasis vary depending on the concentration, species, and individual factors such as iris pigmentation.[6][7] The following tables summarize quantitative data from various research studies.

Table 1: Mydriatic Effect of 1% this compound in Different Species

| Species | Peak Pupil Dilation (mm) | Time to Peak Dilation | Duration of Mydriasis | Reference |

| Human | 8.3 | 40 minutes | Up to 12 days | [5][6] |

| Non-Human Primate | 7.08 | 8 hours | > 4 days | [8] |

| Dog | 12.13 ± 1.55 | 55 minutes | - | [9] |

| Horse | - | 2-4 hours | > 14 days | [9][10] |

| Rabbit | +2.4 | 45 minutes | > 12 hours | [11] |

| Mouse | - | < 1 minute (suppression of pupil response) | ~10 days (extrapolated) | [12] |

Table 2: Dose-Dependent Mydriatic Effect of this compound in Non-Human Primates

| Atropine Concentration | Peak Dilation (mean mm) | Time to Peak Dilation | Reference |

| 1% | 7.08 | 8 hours | [8] |

| 0.5% | 7.08 | 16 hours | [8] |

| 0.25% | 6.81 | 12 hours | [8] |

| 0.125% | 6.71 | 8-12 hours | [8] |

| 0.0625% | 6.56 | 8-12 hours | [8] |

Table 3: Mydriatic Effect of Low-Dose Atropine in Humans

| Atropine Concentration | Pupil Dilation (Photopic, mm) | Onset | Reference |

| 0.01% | 3.3 ± 0.5 to 4.9 ± 0.9 | Significant at 12 hours | [7] |

| 0.025% | - | Significant increase at 1 hour | [13] |

| 0.05% | 4.6 ± 1.0 to 7.4 ± 0.9 | - | [14] |

Experimental Protocols

General Protocol for Induction of Mydriasis in Animal Models

This protocol provides a generalized procedure for inducing mydriasis using this compound ophthalmic solution. Specific parameters such as animal strain, age, and weight should be recorded.

Materials:

-

This compound ophthalmic solution (e.g., 0.1%, 0.5%, 1%)

-

Animal model (e.g., rabbit, mouse, rat)

-

Calibrated pupillometer or digital calipers

-

Controlled lighting environment

-

Animal restrainer (if necessary)

Procedure:

-

Acclimation: Acclimate the animals to the experimental environment and handling procedures to minimize stress-induced variations in pupil size.

-

Baseline Measurement: Under controlled and consistent lighting conditions, measure the baseline pupil diameter of both eyes using a pupillometer or digital calipers.[8][10]

-

Atropine Administration: Gently restrain the animal. Instill a single drop (approximately 30-50 µL) of the chosen this compound solution into the conjunctival sac of one eye, avoiding direct contact with the cornea.[10][12][15] The contralateral eye can serve as a control.

-

Post-instillation Measurements: At predetermined time points (e.g., 15, 30, 45, 60 minutes, and then hourly or daily as required by the study design), measure the pupil diameter of both the treated and control eyes.[8][11]

-

Data Recording: Record all measurements, noting the time of administration and any observed side effects such as excessive blinking, redness, or tearing.

-

Recovery: Continue to monitor and measure pupil diameter until it returns to baseline to determine the full duration of action.

Experimental Workflow for an Ophthalmic Study Using Atropine-Induced Mydriasis

Caption: Experimental workflow for ophthalmic research.

Considerations and Best Practices

-

Iris Pigmentation: Darkly pigmented irides may exhibit a slower onset and reduced magnitude of mydriasis compared to lightly pigmented irides.[6]

-